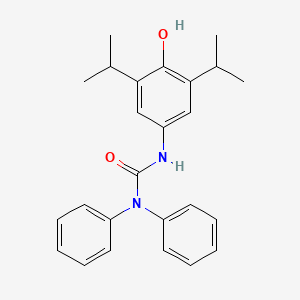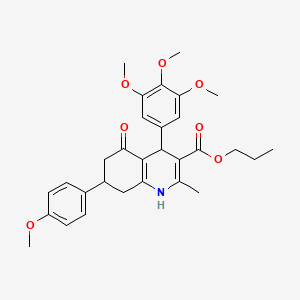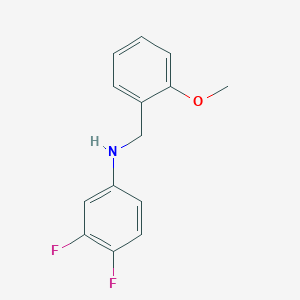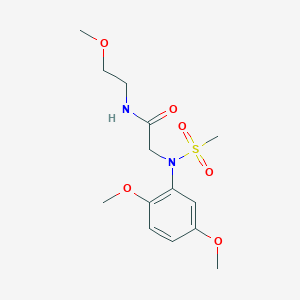![molecular formula C20H26N2O3S2 B5206182 N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5206182.png)
N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family, which plays an important role in the regulation of the immune system. BMS-986165 is being researched for its potential use in the treatment of autoimmune diseases such as psoriasis, lupus, and multiple sclerosis.
Mécanisme D'action
N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide works by selectively inhibiting the activity of the TYK2 enzyme, which is involved in the signaling pathways of several cytokines that are implicated in autoimmune diseases. By inhibiting TYK2, N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide reduces the production of these cytokines, which in turn reduces inflammation and other symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects
N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide has been shown to effectively reduce inflammation in preclinical studies. In addition, it has been shown to be well-tolerated and to have a favorable pharmacokinetic profile, which suggests that it may be suitable for use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide is that it has been shown to be highly selective for the TYK2 enzyme, which reduces the risk of off-target effects. However, one limitation is that its efficacy in humans has not yet been established, and more research is needed to determine its safety and effectiveness.
Orientations Futures
There are several potential future directions for research on N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide. One area of focus could be on its use in combination with other drugs for the treatment of autoimmune diseases. Another area of research could be on its potential use in other diseases, such as cancer, where inflammation plays a role. Additionally, more research is needed to determine the optimal dosing and administration of N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide in humans.
Méthodes De Synthèse
The synthesis of N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide involves several steps, including the use of a palladium-catalyzed cross-coupling reaction and a Suzuki-Miyaura coupling reaction. The final product is obtained in good yield and high purity.
Applications De Recherche Scientifique
N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide has been the subject of several scientific studies, which have investigated its potential therapeutic applications. In preclinical studies, N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide has been shown to effectively inhibit TYK2 activity, resulting in a reduction in the production of pro-inflammatory cytokines. This suggests that N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide may be effective in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-benzyl-N-methyl-3-(1-thiophen-2-ylsulfonylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c1-21(16-18-6-3-2-4-7-18)19(23)10-9-17-11-13-22(14-12-17)27(24,25)20-8-5-15-26-20/h2-8,15,17H,9-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHXAJWSUQIZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCC2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium 3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate](/img/structure/B5206101.png)


![N-methyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B5206119.png)

![2-(4-bromophenyl)-3-[4-(diethylamino)phenyl]acrylonitrile](/img/structure/B5206125.png)

![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5206145.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5206150.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B5206166.png)
![3-[(1-cycloheptyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5206174.png)

![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5206180.png)
